8-Bromo-2',3',5'-tri-O-acetyladenosine

Vue d'ensemble

Description

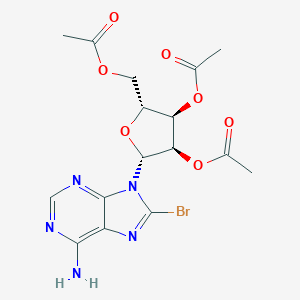

8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a brominated derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the presence of bromine at the 8th position of the adenine ring and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar

Applications De Recherche Scientifique

Medicinal Chemistry

Adenosine Receptor Modulation

8-Br-TAA acts as a selective modulator of adenosine receptors, particularly A1 and A2A subtypes. This selective binding profile allows researchers to investigate its effects on various physiological processes without the confounding effects seen with non-selective compounds. Research has shown that 8-Br-TAA can inhibit adenosine receptor signaling pathways, making it a valuable tool in pharmacological studies aimed at understanding diseases such as cancer, cardiovascular disorders, and neurological conditions .

Cancer Research

The compound has been explored for its potential therapeutic applications in cancer treatment. Studies indicate that 8-Br-TAA can inhibit tumor growth by modulating adenosine signaling pathways that are often dysregulated in cancerous tissues. For instance, it has been shown to induce apoptosis in cancer cells through caspase-dependent mechanisms, highlighting its potential as an anticancer agent .

Molecular Biology

Incorporation into Nucleic Acids

8-Br-TAA can be incorporated into DNA and RNA, which suggests its utility in studying nucleic acid-protein interactions. This incorporation allows researchers to investigate the roles of modified nucleotides in gene expression and regulation. Additionally, derivatives of 8-Br-TAA have been used as photoaffinity labeling reagents to study protein interactions within cellular systems .

Enzymatic Interference

The compound also exhibits the ability to interfere with enzymatic processes involved in nucleic acid metabolism. By inhibiting specific enzymes, such as DNA polymerases or ribonucleases, 8-Br-TAA can affect cellular proliferation and survival, providing insights into the mechanisms of action for various biological processes .

Coordination Chemistry

Reactivity with Metal Complexes

The bromine atom in 8-Br-TAA allows for unique reactivity patterns, particularly in coordination chemistry. It can participate in nucleophilic substitution reactions with metal complexes, leading to the formation of metal-nucleoside complexes. This property has implications for the development of new materials and catalysts based on nucleoside derivatives.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Adenosine Receptor Modulation | Selective inhibition of A1 and A2A receptors; potential therapeutic effects on cancer and more. |

| Molecular Biology | Incorporation into Nucleic Acids | Used for studying nucleic acid interactions; photoaffinity labeling applications. |

| Enzymatic Interference | Inhibits enzymes involved in nucleic acid metabolism; affects cellular proliferation. | |

| Coordination Chemistry | Reactivity with Metal Complexes | Forms metal-nucleoside complexes; implications for new materials development. |

Case Studies

- Study on Anticancer Properties : Research demonstrated that 8-Br-TAA significantly inhibited cell growth in various cancer cell lines by inducing apoptosis through modulation of adenosine signaling pathways.

- Mechanistic Insights into Nucleic Acid Interactions : A study exploring the incorporation of 8-Br-TAA into RNA highlighted its role in altering RNA stability and function, providing insights into RNA-based therapeutics .

- Coordination Chemistry Applications : Investigations into the reactivity of 8-Br-TAA with platinum complexes revealed potential applications in developing novel anticancer agents through targeted delivery systems.

Mécanisme D'action

Target of Action

The primary target of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is the adenosine receptors . Adenosine receptors play a crucial role in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions .

Mode of Action

8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor that modulates adenosine signaling pathways . It interacts with adenosine receptors, leading to changes in the cellular response.

Biochemical Pathways

It is known to modulate adenosine signaling pathways , which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune response.

Pharmacokinetics

It is soluble in chloroform and dmso , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine’s action are largely dependent on the specific adenosine receptor it targets. By modulating adenosine signaling pathways, it can influence a variety of cellular processes, potentially leading to therapeutic effects in diseases such as cancer, cardiovascular disorders, and inflammatory conditions .

Action Environment

The action, efficacy, and stability of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more effective in certain biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine typically involves the bromination of adenosine followed by acetylation. The process begins with the selective bromination of adenosine at the 8th position using bromine or a brominating agent such as N-bromosuccinimide. The brominated adenosine is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine to obtain 8-Bromo-2’,3’,5’-tri-O-acetyladenosine .

Industrial Production Methods

While specific industrial production methods for 8-Bromo-2’,3’,5’-tri-O-acetyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-2’,3’,5’-tri-O-acetyladenosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Deprotection Reactions: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated adenosine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Deprotection Reactions: Basic reagents like ammonium hydroxide or sodium methoxide are used to remove the acetyl groups.

Major Products Formed

Substitution Reactions: The major products are substituted adenosine derivatives, where the bromine atom is replaced by the nucleophile.

Deprotection Reactions: The major product is deacetylated adenosine.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Bromo-adenosine: Lacks the acetyl groups, making it less lipophilic and potentially less bioavailable.

2’,3’,5’-Tri-O-acetyladenosine: Lacks the bromine atom, which may result in different biological activities.

8-Chloro-2’,3’,5’-tri-O-acetyladenosine: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological effects.

Uniqueness

8-Bromo-2’,3’,5’-tri-O-acetyladenosine is unique due to the combination of bromine substitution and acetylation, which imparts distinct chemical and biological properties. This combination enhances its potential as a research tool and therapeutic agent by modifying its solubility, stability, and interaction with biological targets .

Propriétés

Numéro CAS |

31281-86-4 |

|---|---|

Formule moléculaire |

C16H18BrN5O7 |

Poids moléculaire |

472.25 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |

Clé InChI |

HRCLVNMFELGYPE-CKRXIKOQSA-N |

SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

31281-86-4 |

Synonymes |

8-Bromo-adenosine 2’,3’,5’-Triacetate; 2’,3’,5’-Tri-O-acetyl-8-bromoadenosine; NSC 79212; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-bromo-2',3',5'-tri-O-acetyladenosine a useful starting material for synthesizing organometallic compounds?

A1: this compound is a valuable precursor for synthesizing organometallic complexes because of the reactivity of the bromine atom at the C8 position of the purine ring. [, ] This bromine atom can undergo oxidative addition reactions with transition metal complexes like palladium(0) and platinum(0) complexes. [, ] This reaction allows for the direct introduction of a metal center onto the adenosine molecule, creating a platform for developing novel metal-based drugs and catalysts. [, ]

Q2: How does the presence of the ribose moiety in this compound and its derivatives affect the properties of the resulting platinum(II) N-heterocyclic carbene complexes?

A2: The ribose moiety in these complexes significantly influences their properties in two main ways. Firstly, the presence of the ribose ring, especially in its deprotected form, enhances the water solubility of the complexes. [] This is crucial for potential biological applications, as it allows for better interaction with biological systems. Secondly, the ribose ring can participate in hydrogen bonding interactions, potentially influencing the complex's overall stability and its interactions with biological targets. []

Q3: How does the coordination of this compound to platinum(II) influence the electronic properties of the resulting complexes?

A3: Coordination of this compound to platinum(II) leads to the formation of N-heterocyclic carbene complexes with distinct electronic properties. [] Specifically, these complexes exhibit a significant decrease in the ¹JPt,P coupling constant compared to the precursor platinum complexes. [] This decrease, exceeding 300 Hz, indicates a strong cis-influence of the N-heterocyclic carbene ligand compared to the initial azolato ligand. [] This strong cis-influence can potentially impact the reactivity and stability of the resulting platinum(II) complexes, influencing their potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.